molecular formula C25H26N4O6 B2835127 N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941982-09-8

N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2835127
CAS RN: 941982-09-8
M. Wt: 478.505
InChI Key: RGMYEECWHPJGEY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O6 and its molecular weight is 478.505. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to pyrazole-acetamide derivatives focuses on their synthesis, characterization, and the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been analyzed using various spectroscopic methods and single crystal X-ray crystallography to establish their structure and coordination geometry, which is essential for understanding their reactivity and potential applications (Chkirate et al., 2019).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives and their coordination complexes have been evaluated through in vitro assays such as DPPH, ABTS, and FRAP. These studies indicate that both the ligands and their metal complexes exhibit significant antioxidant activity, suggesting their potential use in addressing oxidative stress-related conditions (Chkirate et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid followed by reduction and acetylation.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in methanol using sodium hydroxide as a catalyst to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 2: Reduction of the intermediate product using sodium borohydride in methanol to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 3: Acetylation of the intermediate product using acetic anhydride and pyridine in ethyl acetate to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-acetoxy-pyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 4: Purification of the final product using column chromatography and recrystallization from ethyl acetate/hexane mixture.", "Step 5: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

941982-09-8

Molecular Formula

C25H26N4O6

Molecular Weight

478.505

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C25H26N4O6/c1-32-20-7-5-16(11-22(20)34-3)14-26-24(30)15-28-9-10-29-19(25(28)31)13-18(27-29)17-6-8-21(33-2)23(12-17)35-4/h5-13H,14-15H2,1-4H3,(H,26,30)

InChI Key

RGMYEECWHPJGEY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC

solubility

not available

Origin of Product

United States

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